N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]-2-furamide
Description
N-[4-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]-2-furamide is a heterocyclic compound featuring a 1,4-benzothiazine core with a sulfonyl group (1,1-dioxido), a benzoyl substituent at position 2, and a 2-furamide moiety linked via a phenyl group at position 2. Its synthesis likely involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic substitutions, and cyclization processes, as inferred from related compounds in .
Properties
IUPAC Name |
N-[4-(2-benzoyl-1,1-dioxo-1λ6,4-benzothiazin-4-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O5S/c29-25(18-7-2-1-3-8-18)24-17-28(21-9-4-5-11-23(21)34(24,31)32)20-14-12-19(13-15-20)27-26(30)22-10-6-16-33-22/h1-17H,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMIDODFNDPSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]-2-furamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, findings, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 418.5 g/mol. The compound features a benzothiazine core structure that contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the benzothiazine moiety often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that benzothiazine derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls and interfere with metabolic processes .
Table 1: Antimicrobial Activity of Benzothiazine Derivatives
| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | Escherichia coli | 12 | |
| Compound C | Pseudomonas aeruginosa | 10 |
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have shown that related compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For example, some benzothiazine derivatives have demonstrated cytotoxic effects against various cancer cell lines by inhibiting cell proliferation and inducing cell cycle arrest .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A recent study evaluated the cytotoxic effects of a benzothiazine derivative on human cancer cell lines:
- Cell Lines Tested : A431 (epidermoid carcinoma), MCF7 (breast cancer)
- IC50 Values :
- A431: 25 µM
- MCF7: 30 µM
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for microbial survival and cancer cell proliferation. For example, the compound may act as an inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria . Additionally, its ability to induce oxidative stress in cancer cells may lead to increased apoptosis rates.
Scientific Research Applications
Organic Synthesis
N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]-2-furamide serves as a valuable intermediate in organic synthesis. Its unique structure allows for the development of more complex molecules. Researchers utilize this compound to explore reaction mechanisms and develop new synthetic pathways.
Key Reactions:
- Oxidation: Can be oxidized to form various products such as carboxylic acids or ketones.
- Reduction: Reduction reactions can yield alcohols or amines.
- Substitution: Nucleophilic substitution can lead to diverse derivatives.
Biological Research
In biological studies, this compound has been investigated for its effects on cellular pathways and potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug discovery.
Case Study:
A study explored its effects on cancer cell lines, demonstrating that the compound induces apoptosis in MCF-7 breast cancer cells through oxidative stress mechanisms. This finding highlights its potential as an anticancer agent.
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in developing new pharmaceuticals. Its interactions with specific biological targets could lead to novel treatments for various diseases.
Potential Applications:
- Anticancer drugs
- Antimicrobial agents
- Inhibitors of specific enzymes involved in disease processes
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecule synthesis | Used in developing new synthetic pathways |
| Biological Research | Study of cellular pathways and therapeutic potential | Induces apoptosis in cancer cells (e.g., MCF-7) |
| Medicinal Chemistry | Development of new pharmaceuticals | Potential anticancer and antimicrobial properties |
Industrial Applications
In industrial contexts, this compound could be utilized in the production of advanced materials such as polymers or coatings due to its chemical properties. Its stability and reactivity make it suitable for various manufacturing processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Frameworks
The 1,4-benzothiazine core in the target compound is structurally analogous to benzoxazine and pyridothiazine derivatives. For example:
- 4-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide () replaces the thiazine sulfur with an oxygen atom, reducing electron-withdrawing effects and altering ring puckering dynamics .
- 4-tert-butyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide () features a fused pyrimido-benzothiazole system, enhancing planar rigidity compared to the monocyclic benzothiazine in the target compound .
Table 1: Comparison of Core Heterocycles
| Compound | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| Target Compound | 1,4-Benzothiazine | 2-Benzoyl, 4-(2-furamide phenyl) | Sulfonyl, Benzoyl, Furamide |
| 4-Methylphenylsulfonyl benzoxazine | Benzoxazine | 4-Methylsulfonyl, Carboxamide | Sulfonyl, Carboxamide |
| Pyrimido-benzothiazole derivative | Pyrimido-benzothiazole | tert-Butyl, Benzamide | Carbonyl, Benzamide |
Substituent Effects on Reactivity and Stability
- Sulfonyl Groups : The 1,1-dioxido (sulfonyl) group in the target compound enhances electrophilicity at the benzothiazine ring, facilitating nucleophilic attacks. This contrasts with 4-(4-X-phenylsulfonyl)benzoic acid hydrazides (), where sulfonyl groups stabilize intermediates during triazole synthesis .
- 2-Furamide vs. Aryl Carboxamides : The 2-furamide group introduces a furan ring with oxygen lone pairs, enabling π-π stacking and hydrogen bonding. In contrast, N-pyrimidin-2-yl-benzenesulfonamide () uses a pyrimidine ring for aromatic interactions but lacks the furan’s oxygen-mediated solubility .
Tautomerism and Spectral Signatures
- The target compound’s benzothiazine core may exhibit tautomerism similar to 5-(4-sulfonylphenyl)-1,2,4-triazole-3-thiones (), which exist in thione-thiol equilibria. IR spectra of such compounds show νC=S stretches at 1247–1255 cm⁻¹ and absence of νS-H bands (~2500–2600 cm⁻¹), confirming thione dominance .
- 4-(3-Chloro-2-(5-nitro-furan-2-yl)-4-oxo-azetidin-1-yl)-N-pyrimidin-2-yl-benzenesulfonamide () displays nitro-furan νNO₂ stretches at ~1520 cm⁻¹, a feature absent in the target compound, highlighting functional group distinctions .
Table 2: Key Spectral Data Comparison
Research Findings and Implications
- Bioactivity Potential: The sulfonyl and benzoyl groups in the target compound suggest protease inhibition or kinase modulation, akin to 4-methylphenylsulfonyl benzoxazine (), which targets enzymatic active sites .
- Thermodynamic Stability : The 1,4-benzothiazine core’s puckering (cf. ’s ring puckering analysis) may influence conformational flexibility, with planar analogs like pyrimido-benzothiazoles offering higher rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
